molecular formula C8H5ClF2O B069602 3'-Chloro-2',6'-difluoroacetophenone CAS No. 177942-50-6

3'-Chloro-2',6'-difluoroacetophenone

Cat. No.: B069602
CAS No.: 177942-50-6
M. Wt: 190.57 g/mol
InChI Key: GZGJXQFBPXHWRR-UHFFFAOYSA-N
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Description

3’-Chloro-2’,6’-difluoroacetophenone: is an organic compound with the molecular formula C8H5ClF2O and a molecular weight of 190.58 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3’ and 2’,6’ positions, respectively. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Scientific Research Applications

3’-Chloro-2’,6’-difluoroacetophenone is utilized in various scientific research fields, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’,6’-difluoroacetophenone typically involves the chlorination and fluorination of acetophenone derivatives. One common method includes the reaction of 3-chloroacetophenone with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 3’-Chloro-2’,6’-difluoroacetophenone may involve large-scale chlorination and fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2’,6’-difluoroacetophenone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Nucleophilic substitution: Substituted acetophenone derivatives.

    Reduction: 3’-Chloro-2’,6’-difluoro-1-phenylethanol.

    Oxidation: 3’-Chloro-2’,6’-difluorobenzoic acid.

Mechanism of Action

The mechanism of action of 3’-Chloro-2’,6’-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-Chloro-2,2-difluoroacetophenone
  • 4-Chloro-2,6-difluoroacetophenone
  • 2,6-Difluoroacetophenone

Comparison: 3’-Chloro-2’,6’-difluoroacetophenone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. Compared to other similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution and reduction reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-(3-chloro-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGJXQFBPXHWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378504
Record name 3'-Chloro-2',6'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177942-50-6
Record name 3'-Chloro-2',6'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177942-50-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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